molecular formula C10H15N3 B2522921 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine CAS No. 2097892-32-3

6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B2522921
CAS No.: 2097892-32-3
M. Wt: 177.251
InChI Key: OGLIGIMRHAPXLL-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropyl group and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound’s structure allows it to fit into the binding pocket of the enzyme, blocking substrate access and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyclopropyl-N-(propan-2-yl)pyrimidin-2-amine
  • 6-cyclopropyl-N-(propan-2-yl)pyrimidin-5-amine
  • 6-cyclopropyl-N-(propan-2-yl)pyrimidin-3-amine

Uniqueness

6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This particular arrangement allows for selective binding to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-cyclopropyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7(2)13-10-5-9(8-3-4-8)11-6-12-10/h5-8H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLIGIMRHAPXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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